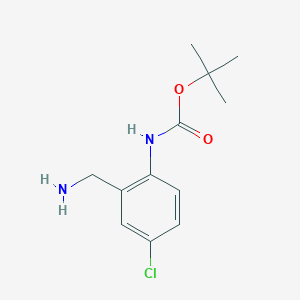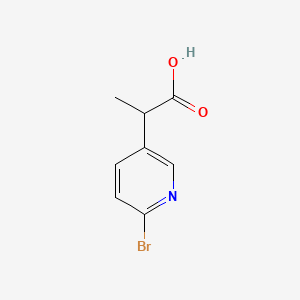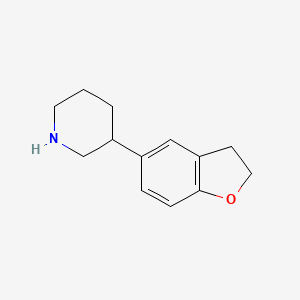
Tert-butyl 2-(aminomethyl)-4-chlorophenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[2-(aminomethyl)-4-chlorophenyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a chlorophenyl group attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(aminomethyl)-4-chlorophenyl]carbamate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) protecting group. The general synthetic route includes the following steps:
Protection of the amine group: The amine group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).
Formation of the carbamate: The protected amine is then reacted with an appropriate isocyanate to form the carbamate linkage.
Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of tert-butyl N-[2-(aminomethyl)-4-chlorophenyl]carbamate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl N-[2-(aminomethyl)-4-chlorophenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
科学的研究の応用
Tert-butyl N-[2-(aminomethyl)-4-chlorophenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and polymers.
作用機序
The mechanism of action of tert-butyl N-[2-(aminomethyl)-4-chlorophenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- Tert-butyl N-(2-aminoethyl)carbamate
- Tert-butyl N-(2-oxiranylmethyl)carbamate
- Tert-butyl N-(2-bromoethyl)carbamate
Uniqueness
Tert-butyl N-[2-(aminomethyl)-4-chlorophenyl]carbamate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C12H17ClN2O2 |
|---|---|
分子量 |
256.73 g/mol |
IUPAC名 |
tert-butyl N-[2-(aminomethyl)-4-chlorophenyl]carbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChIキー |
GZFCPTQUCUIKFT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
![[2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride](/img/structure/B13582518.png)
![5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13582521.png)
![3-{1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-2-yl}propanoicacid](/img/structure/B13582527.png)








![2-{2-[(Diphenylmethyl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B13582589.png)
![Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone](/img/structure/B13582601.png)
